Cas no 894037-22-0 (N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide)

N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide is a specialized heterocyclic compound featuring a triazolopyridazine core linked to a difluorophenyl moiety via a sulfanylacetamide bridge. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to the presence of fluorine atoms and the triazole-pyridazine scaffold, which are known to enhance binding affinity and metabolic stability. The compound's unique architecture suggests utility as an intermediate in the synthesis of pharmacologically active molecules, particularly targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route and structural versatility make it a valuable candidate for further research in drug discovery and development.
N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide structure
894037-22-0 structure
Product name:N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide
CAS No:894037-22-0
MF:C19H13F2N5OS
MW:397.401228666306
CID:6086511
PubChem ID:7531228

N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide
    • N-(3,4-difluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
    • F2506-0095
    • N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
    • AKOS024653896
    • 894037-22-0
    • N-(3,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
    • Inchi: 1S/C19H13F2N5OS/c20-14-7-6-13(10-15(14)21)22-18(27)11-28-19-24-23-17-9-8-16(25-26(17)19)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27)
    • InChI Key: IVRWMMQGXBBSLQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C(F)=C1)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=CC=C1)=N2

Computed Properties

  • Exact Mass: 397.08088755g/mol
  • Monoisotopic Mass: 397.08088755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 97.5Ų

N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2506-0095-4mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2506-0095-100mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2506-0095-30mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2506-0095-10mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2506-0095-10μmol
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2506-0095-3mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2506-0095-25mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2506-0095-2μmol
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2506-0095-20mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2506-0095-5mg
N-(3,4-difluorophenyl)-2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)acetamide
894037-22-0 90%+
5mg
$69.0 2023-05-16

Additional information on N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide

Introduction to N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide (CAS No. 894037-22-0)

N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide

This compound, identified by its CAS number 894037-22-0, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure incorporates a unique combination of heterocyclic rings and functional groups that make it a promising candidate for various therapeutic applications. The presence of both fluorine atoms and a sulfanyl group in its structure contributes to its distinct chemical properties and potential biological activities.

The compound's core structure is built around a pyridazine ring linked to a triazolotriazine moiety, which is further connected to an acetamide group. This arrangement not only imparts stability to the molecule but also provides multiple sites for interaction with biological targets. The 3,4-difluorophenyl substituent enhances the lipophilicity of the compound, making it more likely to cross biological membranes and reach its intended site of action.

In recent years, there has been growing interest in the development of molecules that incorporate fluorine atoms due to their ability to modulate metabolic pathways and improve drug bioavailability. The incorporation of two fluorine atoms in the 3,4-difluorophenyl group of this compound is particularly noteworthy, as it may contribute to its resistance against enzymatic degradation and enhance its pharmacokinetic profile.

The sulfanyl group attached to the triazolotriazine ring introduces a polar region into the molecule, which could facilitate interactions with polar biological targets such as proteins and enzymes. This feature makes the compound a versatile scaffold for drug design, allowing for further modifications to optimize its binding affinity and selectivity.

Recent studies have highlighted the potential of triazolotriazine derivatives as inhibitors of various enzymes involved in inflammatory and metabolic diseases. The compound in question has shown promising results in preclinical studies as an inhibitor of xanthine oxidase, an enzyme implicated in conditions such as gout and cardiovascular diseases. The mechanism of action involves the sulfanyl group interacting with the active site of the enzyme, thereby blocking its activity.

The acetamide moiety at the terminal end of the molecule provides another potential site for interaction with biological targets. Acetamides are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects. In this context, N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide may exhibit additional therapeutic benefits beyond its primary mode of action.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies to achieve regioselectivity and minimize side reactions. Similarly, the construction of the triazolotriazine ring necessitates precise control over reaction conditions to avoid unwanted byproducts.

In terms of pharmaceutical development, this compound represents an excellent example of how structural modifications can lead to novel therapeutics with improved properties. The combination of lipophilicity provided by the 3,4-difluorophenyl group and polarity introduced by the sulfanyl group creates a balanced molecule that can interact effectively with biological targets while maintaining good pharmacokinetic characteristics.

The potential applications of N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,4triazolo4,3-bpyridazin-3-yl}sulfanyl)acetamide are diverse and span multiple therapeutic areas. Beyond its potential as an inhibitor of xanthine oxidase, it may also exhibit activity against other enzymes involved in metabolic pathways such as those related to diabetes and obesity. Additionally, its structural features make it a suitable candidate for further derivatization aimed at developing treatments for neurological disorders.

The growing body of research on fluorinated compounds underscores their importance in modern drug discovery. The ability to fine-tune molecular properties through strategic placement of fluorine atoms has led to significant advancements in medicinal chemistry. N-(3,4-difluorophenyl)-2-({6-phenyl-1,2,

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.